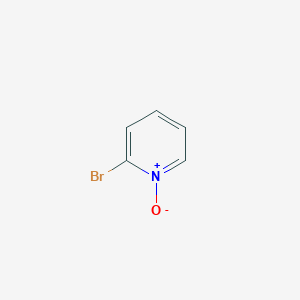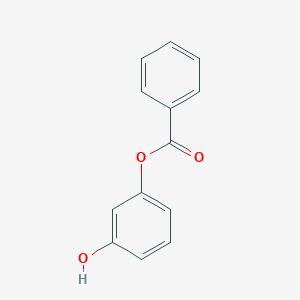![molecular formula C15H14O4 B086782 5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one CAS No. 14729-11-4](/img/structure/B86782.png)
5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one, also known as HDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HDB is a naturally occurring compound that is found in certain plant species, including the genus Hypericum.
Wissenschaftliche Forschungsanwendungen
Protein-Tyrosine Kinase Inhibitors
5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one derivatives have been evaluated for their potential as protein-tyrosine kinase (PTK) inhibitors. Compounds synthesized from this chemical structure showed effectiveness in inhibiting ErbB1 and ErbB2, which are significant for their roles in cell signaling and cancer progression (Li et al., 2017).
Antioxidant Activity and Lipid Peroxidation Inhibition
Some derivatives of 5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one have been synthesized and evaluated for their antioxidant properties and ability to inhibit lipid peroxidation. These compounds have shown significant potential in these areas, indicating their relevance in the study of oxidative stress and related disorders (Neochoritis et al., 2010).
Antiproliferative Activity Against Cancer Cells
Research has demonstrated that certain derivatives of this compound exhibit antiproliferative activity against breast cancer cells. The mechanism involves the disruption of the cell cycle and induction of apoptosis, highlighting its potential in cancer therapy (Saniger et al., 2003).
Herbicidal Activity
Some 5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one derivatives have been found to possess herbicidal properties. These compounds have shown effectiveness against certain weeds, suggesting their potential use in agricultural applications (Fu et al., 2017).
Antimicrobial Properties
Synthesis of certain derivatives has shown good antimicrobial activity. This suggests the potential of these compounds in the development of new antimicrobial agents, which is significant in the context of increasing antibiotic resistance (Mulwad & Hegde, 2009).
Eigenschaften
CAS-Nummer |
14729-11-4 |
|---|---|
Produktname |
5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one |
Molekularformel |
C15H14O4 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
5-hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one |
InChI |
InChI=1S/C15H14O4/c1-8-3-4-10-12(18-7-8)6-13-14(15(10)17)11(16)5-9(2)19-13/h3,5-6,17H,4,7H2,1-2H3 |
InChI-Schlüssel |
IUIHYYSAVUBPQO-UHFFFAOYSA-N |
SMILES |
CC1=CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1 |
Kanonische SMILES |
CC1=CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1 |
Synonyme |
ptaeroxylin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



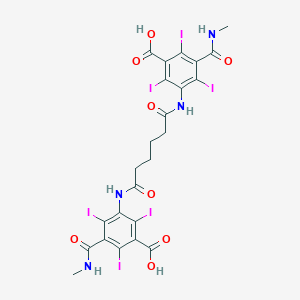
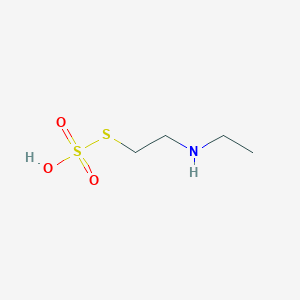
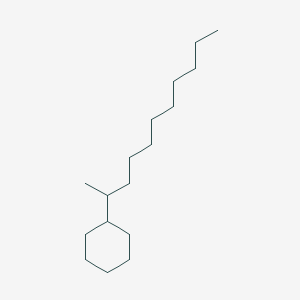

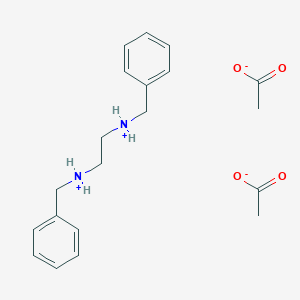
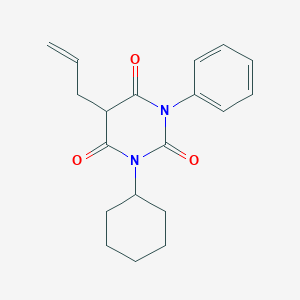
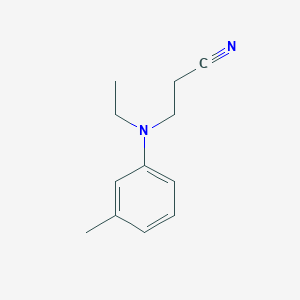
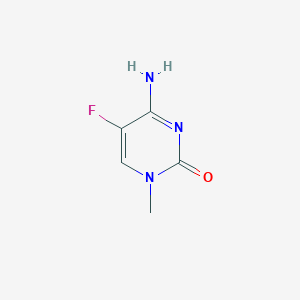
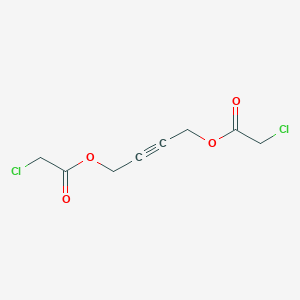
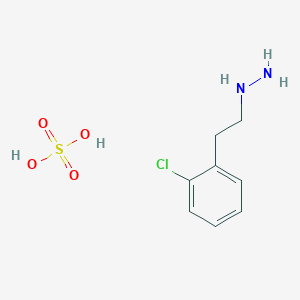
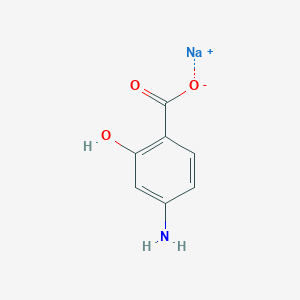
![6-Methylbenzo[d]isoxazole](/img/structure/B86724.png)
